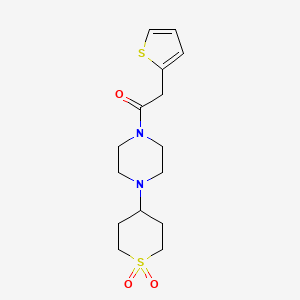![molecular formula C27H21BrClN3O B2829737 1-[3-(3-Bromophenyl)-5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 331841-28-2](/img/structure/B2829737.png)
1-[3-(3-Bromophenyl)-5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3,4-dihydropyrazol-2-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The bromophenyl group could be introduced using a bromination reaction, the chloro-methyl-phenylquinoline group could be formed through a series of reactions including a Friedländer synthesis, and the dihydropyrazol-2-yl group could be added using a 1,3-dipolar cycloaddition .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The bromine atom in the bromophenyl group could be replaced with another group in a nucleophilic aromatic substitution reaction. The dihydropyrazol-2-yl group could potentially undergo 1,3-dipolar cycloaddition reactions with suitable dipolarophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. The presence of multiple aromatic rings suggests that it might have a relatively high boiling point and be fairly stable. The bromine and chlorine atoms could make it relatively heavy for its size .科学的研究の応用
Antituberculosis and Cytotoxicity Studies
One study focused on the synthesis of 3-heteroarylthioquinoline derivatives, highlighting compounds with significant in vitro antituberculosis activity. These compounds, including similar structural analogs of the mentioned chemical, were evaluated against Mycobacterium tuberculosis H37Rv, showing promising results without toxic effects on mouse fibroblast cell lines NIH 3T3 (Chitra et al., 2011).
Cytotoxic Activity and Fluorescence Properties
Another study described the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, investigating their cytotoxic activity against various cancer cell lines and fluorescence properties. This research indicates the potential of such compounds for therapeutic applications and as fluorescence markers in biological studies (Kadrić et al., 2014).
Antimicrobial Agents
Research into pyrazole derivatives containing the 2-methylquinoline ring system revealed a novel class of potential antimicrobial agents. These compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential in developing new antibiotics (Raju et al., 2016).
Antioxidant and Anti-diabetic Agents
A study on novel chloroquinoline derivatives explored their antioxidant activity and potential as anti-diabetic agents. Through various assays, these compounds exhibited good antioxidant properties and were suggested to act effectively against diabetes by inhibiting relevant proteins (Murugavel et al., 2017).
Synthesis Efficiency Comparison
Efficiency comparison between conventional and ultrasound irradiation methods in synthesizing quinoxaline derivatives highlighted the advantages of ultrasound-assisted synthesis, such as reduced reaction times and higher yields. This research suggests improvements in the synthetic methods for such compounds (Abdula et al., 2018).
特性
IUPAC Name |
1-[3-(3-bromophenyl)-5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21BrClN3O/c1-16-26(24-15-25(32(31-24)17(2)33)19-9-6-10-20(28)13-19)27(18-7-4-3-5-8-18)22-14-21(29)11-12-23(22)30-16/h3-14,25H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJWVXZMFGQVQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C4=NN(C(C4)C5=CC(=CC=C5)Br)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3-Bromophenyl)-5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3,4-dihydropyrazol-2-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

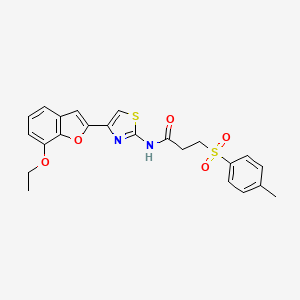
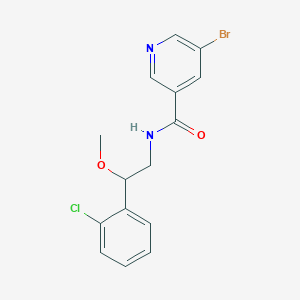


![2-morpholin-4-yl-N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2829666.png)
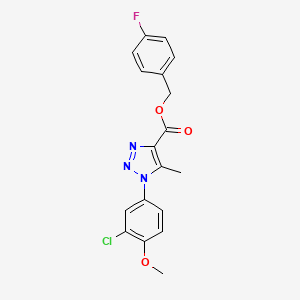

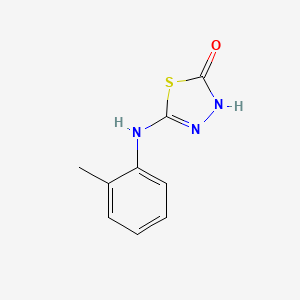
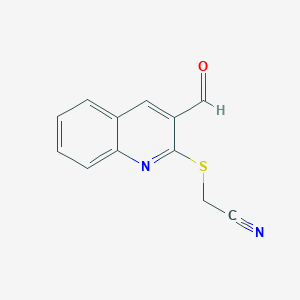
![2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2829671.png)
![3-[(2-Methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl morpholine-4-carboxylate](/img/structure/B2829673.png)
![2-[3-[[Methyl(phenylmethoxycarbonyl)amino]methyl]phenoxy]acetic acid](/img/structure/B2829675.png)

